molecular formula C12H18Cl2N2S B1419695 2-(3-Chlorophenyl)-2-thiomorpholinoethanamine hydrochloride CAS No. 1189499-17-9

2-(3-Chlorophenyl)-2-thiomorpholinoethanamine hydrochloride

Cat. No. B1419695
M. Wt: 293.3 g/mol
InChI Key: MVEZUEUYLUIOBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 1-(3-chlorophenyl)piperazine hydrochloride have been synthesized through various reactions . For instance, a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives has been used .

Scientific Research Applications

Environmental Fate and Toxicity of Chlorinated Compounds

One area of research relevant to chlorophenyl compounds involves understanding their environmental fate, toxicity, and effects on human and ecosystem health. For instance, studies on DDT and its isomers highlight the complex behavior of chlorinated compounds in the environment, including their biotransformation and transfer between environmental compartments (Ricking & Schwarzbauer, 2012). These insights are crucial for assessing the ecological risks and designing strategies to mitigate the adverse effects of such pollutants.

Antioxidant Activity and Analytical Methods

Research on antioxidants, including studies on methods for determining antioxidant activity, has significant implications for food engineering, medicine, and pharmacy. The review by Munteanu and Apetrei (2021) offers a comprehensive overview of tests used to assess antioxidant capacity, highlighting the advantages and limitations of various assays. Such research is fundamental for developing new therapeutic agents and understanding their mechanisms of action (Munteanu & Apetrei, 2021).

Pharmacological Applications and Safety

Although not directly related to "2-(3-Chlorophenyl)-2-thiomorpholinoethanamine hydrochloride," research on the synthesis and safety of pharmacological agents, such as the development of antiplatelet and antithrombotic drugs, provides insight into the rigorous process of drug development, including the synthesis of active compounds, evaluation of their efficacy, and assessment of potential toxicity (Saeed et al., 2017). This research area is crucial for understanding how novel compounds are brought from the laboratory to clinical use while ensuring their safety and effectiveness.

properties

IUPAC Name

2-(3-chlorophenyl)-2-thiomorpholin-4-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2S.ClH/c13-11-3-1-2-10(8-11)12(9-14)15-4-6-16-7-5-15;/h1-3,8,12H,4-7,9,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVEZUEUYLUIOBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CN)C2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-2-thiomorpholinoethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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